N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a furan ring, a nitrophenoxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then reacted with 4-nitrophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Aminophenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential anti-cancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The furan and pyridinyl groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)pyridin-2-amine
- N-(Furan-2-ylmethyl)-2-phenoxyacetamide
- N-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to similar compounds .
Properties
Molecular Formula |
C18H15N3O5 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H15N3O5/c22-18(13-26-15-8-6-14(7-9-15)21(23)24)20(12-16-4-3-11-25-16)17-5-1-2-10-19-17/h1-11H,12-13H2 |
InChI Key |
IYSDQBNENDYRFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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